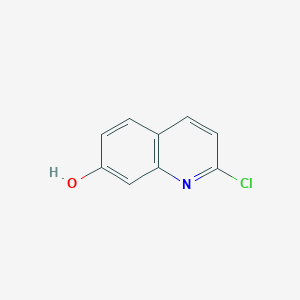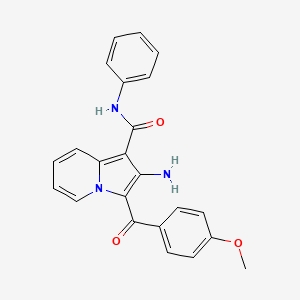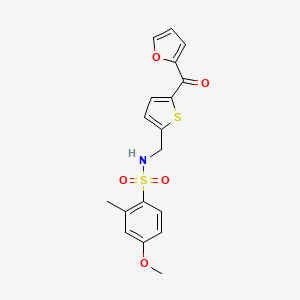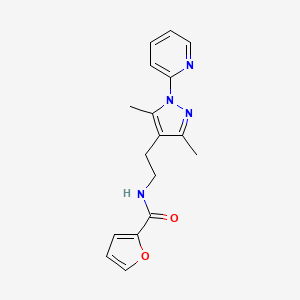
2-Chloroquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroquinolin-7-ol is a compound with the CAS Number: 375358-19-3 . It has a molecular weight of 179.61 and its IUPAC name is 2-chloro-7-quinolinol . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . The synthesis of this compound can be achieved through various protocols, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H6ClNO . It is a nitrogen-containing bicyclic compound . The InChI key for this compound is OKRDYODLCPEIMP-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been reported to undergo various chemical reactions. These reactions are often catalyzed by transition metals, carried out in ionic liquids, or facilitated by ultrasound irradiation . The specific chemical reactions that this compound undergoes are not explicitly mentioned in the retrieved sources.Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in dry conditions at a temperature between 2-8°C . The compound has a molecular weight of 179.61 .Applications De Recherche Scientifique
Synthesis and Applications in Chemistry
2-Chloroquinolin-7-ol and its analogs are prominently featured in synthetic chemistry, particularly in the synthesis of quinoline ring systems. Recent research has focused on the development of fused or binary heterocyclic systems using these compounds. Their role in constructing complex molecular structures is crucial for advancing synthetic methodologies in organic chemistry (Hamama et al., 2018).
Antimalarial and Antimicrobial Properties
7-Chloroquinoline derivatives, including this compound, have shown significant antimalarial activity. Studies have identified several compounds with potent activity against malaria, highlighting their potential as antimalarial agents. Additionally, their antimicrobial properties have been investigated, indicating moderate to strong inhibitory effects on various microbial strains (Aboelnaga & El-Sayed, 2018).
Applications in Cancer Research
A notable area of research for chloroquine-containing compounds, including this compound derivatives, is in cancer therapy. These compounds have been studied for their potential to enhance the efficacy of conventional cancer treatments. The lysosomotrophic properties of chloroquine compounds are of particular interest in sensitizing cancer cells to therapies (Solomon & Lee, 2009).
Antituberculosis and Antileishmanial Activities
Some 7-chloroquinoline derivatives have demonstrated promising antituberculosis and antileishmanial activities. This suggests their potential use in treating tuberculosis and leishmaniasis, contributing to the search for new therapeutic agents against these diseases (Carmo et al., 2011).
Neuroprotective and Cognitive Enhancement Effects
Research has also explored the neuroprotective properties of 4-arylselanyl-7-chloroquinolines. These compounds have shown potential in improving memory and inhibiting acetylcholinesterase activity, suggesting their application in treating neurodegenerative disorders like Alzheimer's disease (Duarte et al., 2017).
Potential in Antiviral Research
The antiviral properties of chloroquine and its derivatives, which may include this compound, have been investigated. These compounds have shown efficacy against various viruses, including their potential use in COVID-19 treatment, by inhibiting pH-dependent steps in viral replication (Savarino et al., 2003).
Safety and Hazards
The safety information for 2-Chloroquinolin-7-ol indicates that it may cause harm if swallowed or if it comes into contact with the skin or eyes . The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 .
Orientations Futures
The future directions for 2-Chloroquinolin-7-ol and other quinoline derivatives are likely to involve further exploration of their biological activities and potential applications in medicine and other fields . The synthesis of these compounds is also a subject of ongoing research, with a focus on developing more efficient and environmentally friendly synthesis methods .
Propriétés
IUPAC Name |
2-chloroquinolin-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRDYODLCPEIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375358-19-3 |
Source


|
| Record name | 2-chloroquinolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2678816.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2678820.png)

![2-[6-(4-Ethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2678824.png)
![(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2678825.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2678830.png)
![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)
![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)

![N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2678838.png)
